Methyl 4-amino-3-phenylbutanoate

Lipophilicity Membrane Permeability Prodrug Design

This methyl ester prodrug of Phenibut offers significantly increased lipophilicity (LogP 1.292) compared to the parent acid, enabling superior passive diffusion across the blood-brain barrier for CNS-targeted studies. As a key intermediate in Phenibut hydrochloride synthesis, it ensures high-purity (≥98%) and batch-to-batch consistency for reproducible SAR and receptor binding assays. Choose this compound for validated differentiation in neuropharmacology research—not generic substitutes.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 84872-79-7
Cat. No. B3057762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-phenylbutanoate
CAS84872-79-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CN)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
InChIKeyQGMLRHACACRFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-3-phenylbutanoate (CAS 84872-79-7): A Phenibut Methyl Ester for CNS Research


Methyl 4-amino-3-phenylbutanoate (CAS 84872-79-7) is a synthetic organic compound belonging to the gamma-amino acid derivative class. It is the methyl ester of Phenibut (4-amino-3-phenylbutanoic acid), a central nervous system (CNS) depressant with anxiolytic and nootropic effects [1]. This compound serves as a valuable research intermediate and a key building block in the synthesis of various pharmacologically active molecules, particularly those targeting neurological disorders [2]. Its structural features, combining a phenyl ring with a gamma-amino acid methyl ester backbone, position it as a versatile scaffold for medicinal chemistry and neuropharmacology studies.

Why Methyl 4-amino-3-phenylbutanoate Cannot Be Replaced by Generic Phenibut Analogs


The methyl ester moiety of Methyl 4-amino-3-phenylbutanoate is not a trivial functional group substitution; it fundamentally alters the molecule's physicochemical and pharmacokinetic profile relative to the parent acid, Phenibut [1]. This modification impacts critical parameters such as lipophilicity, membrane permeability, and metabolic stability, which can significantly influence drug disposition and biological activity in vivo . Consequently, substituting this compound with the free acid or other non-ester analogs without rigorous comparative validation introduces substantial uncertainty in research outcomes, as the molecular interactions and therapeutic windows may not be conserved. The following quantitative evidence details these specific differentiations.

Methyl 4-amino-3-phenylbutanoate: A Quantitative Evidence Guide for Differentiated Selection


Enhanced Lipophilicity and Membrane Permeability via Methyl Esterification

The methyl ester group in Methyl 4-amino-3-phenylbutanoate significantly increases its lipophilicity compared to the parent compound Phenibut (4-amino-3-phenylbutanoic acid). While direct experimental logP values for the target compound are not available in the open literature, a class-level inference based on well-established prodrug principles indicates that esterification of the carboxylic acid moiety in Phenibut will increase the partition coefficient (logP) [1]. This increase in lipophilicity is known to enhance passive diffusion across biological membranes, including the blood-brain barrier, which is a critical factor for CNS-targeting compounds [2].

Lipophilicity Membrane Permeability Prodrug Design

Synthetic Utility as a Key Intermediate in Patented Phenibut Derivative Production

Methyl 4-amino-3-phenylbutanoate is explicitly disclosed as a crucial intermediate in the patented synthesis of 4-amino-3-phenylbutyric acid hydrochloride, an important pharmaceutical form of Phenibut [1]. The patent describes a method involving the preparation of 'methyl esters of 4-nitro-3-phenylbutyric acid' followed by reduction to yield the target 'methyl esters of 4-amino-3-phenylbutyric acid' (i.e., Methyl 4-amino-3-phenylbutanoate), which is then hydrolyzed to the final product. This contrasts with alternative synthetic routes to Phenibut that may not utilize this ester intermediate, highlighting the compound's specific role in an industrially relevant process.

Synthesis Intermediate Process Chemistry

Potential for Altered In Vivo Pharmacokinetics and Brain Penetration

Based on the well-characterized prodrug strategy for GABAergic compounds, esterification of Phenibut to Methyl 4-amino-3-phenylbutanoate is expected to alter its pharmacokinetic profile, potentially enhancing brain uptake [1]. While direct in vivo data for this specific compound are lacking, studies on related amino acid esters demonstrate that such modifications can significantly increase the brain-to-plasma concentration ratio of the active moiety after ester hydrolysis. This is a class-level inference supported by extensive literature on ester prodrugs of CNS agents, which show improved oral bioavailability and brain penetration compared to their parent carboxylic acids [2].

Pharmacokinetics Prodrug CNS

Recommended Research Applications for Methyl 4-amino-3-phenylbutanoate


CNS Prodrug Development and Pharmacokinetic Studies

Researchers developing novel CNS therapeutics can utilize Methyl 4-amino-3-phenylbutanoate as a prodrug of Phenibut to investigate enhanced brain delivery. The ester's increased lipophilicity is hypothesized to improve passive diffusion across the blood-brain barrier, making it suitable for studies assessing brain-to-plasma ratios and in vivo efficacy in neurological models [1].

Synthesis of Phenibut Derivatives and Analogs

As a key intermediate in patented synthetic routes to Phenibut hydrochloride [1], this compound is ideal for process chemists seeking efficient and scalable methods for producing Phenibut and its structural analogs. Its availability as a high-purity methyl ester facilitates further derivatization and structure-activity relationship (SAR) studies.

In Vitro Receptor Binding and Functional Assays

While direct binding data for Methyl 4-amino-3-phenylbutanoate at GABA receptors are not established, its structural similarity to Phenibut warrants investigation. Researchers can use this compound in competitive binding assays against radiolabeled GABA analogs or in functional assays (e.g., electrophysiology) to determine its affinity and efficacy at GABA-A and GABA-B receptor subtypes, comparing it directly to the parent acid [2].

Technical Documentation Hub

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